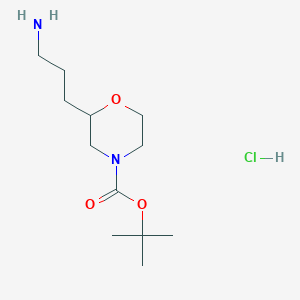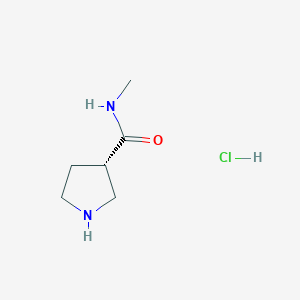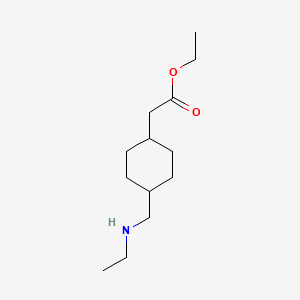![molecular formula C18H13F3N4S B2424672 1-Methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 2320539-98-6](/img/structure/B2424672.png)
1-Methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The presence of a trifluoromethyl group and a triazoloquinoxaline core makes this compound particularly interesting for medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This can be achieved by reacting appropriate quinoxaline derivatives with triazole precursors under specific conditions, such as using a base like triethylamine in a solvent like dichloromethane.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide, under radical or nucleophilic conditions.
Attachment of the sulfanyl group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-Methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted triazoloquinoxalines with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and immune response, leading to its antiviral, antibacterial, and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups often exhibit enhanced biological activity and stability, similar to the compound .
The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties.
Eigenschaften
IUPAC Name |
1-methyl-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4S/c1-11-23-24-16-17(22-14-7-2-3-8-15(14)25(11)16)26-10-12-5-4-6-13(9-12)18(19,20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKLRPJHLZWSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine](/img/structure/B2424593.png)
![1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2424594.png)

![Tert-butyl (3S,4R)-3-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2424599.png)


![3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2424603.png)
![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2424606.png)
![4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2424607.png)
![6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B2424608.png)

![2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2424611.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2424612.png)
